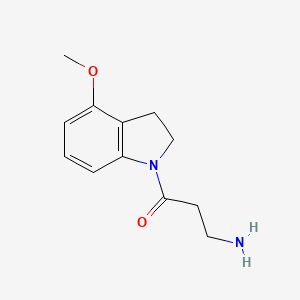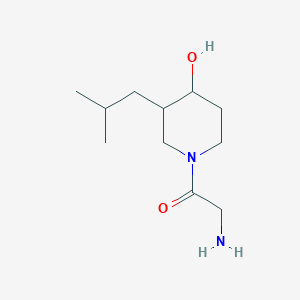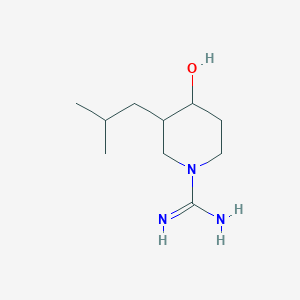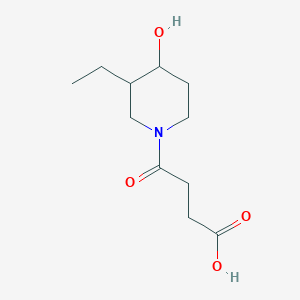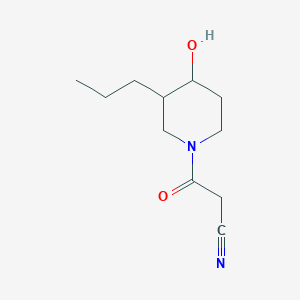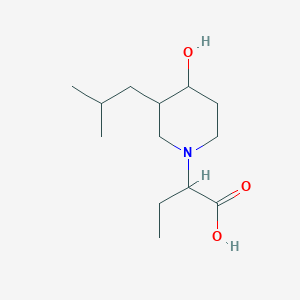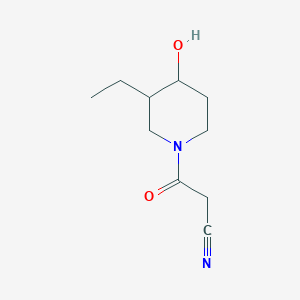
Acide 6-(butyl(éthyl)amino)pyrimidine-4-carboxylique
Vue d'ensemble
Description
Applications De Recherche Scientifique
Pharmacologie anti-inflammatoire
Les dérivés de la pyrimidine, y compris l'acide 6-(butyl(éthyl)amino)pyrimidine-4-carboxylique, ont été étudiés pour leurs propriétés anti-inflammatoires potentielles. Ces composés peuvent inhiber l'expression et les activités de médiateurs inflammatoires clés tels que la prostaglandine E2, la synthase inductible d'oxyde nitrique, le facteur de nécrose tumorale-α, le facteur nucléaire κB, les leucotriènes et certaines interleukines . Cela suggère leur utilisation potentielle dans le développement de nouveaux médicaments anti-inflammatoires.
Synthèse organique
Ce composé sert d'intermédiaire de synthèse en chimie organique. Sa structure unique lui permet de participer à diverses réactions chimiques, ce qui le rend précieux pour la synthèse d'une large gamme de molécules organiques .
Chimie médicinale
En chimie médicinale, l'This compound est utilisé pour la découverte de médicaments. Son cadre moléculaire est propice aux modifications qui peuvent conduire au développement de nouveaux agents thérapeutiques.
Études de relations structure-activité (SAR)
La structure de l'This compound permet aux chercheurs d'explorer ses relations structure-activité. En comprenant comment les changements structurels affectent l'activité biologique, les scientifiques peuvent concevoir des médicaments plus efficaces avec une toxicité réduite .
Effets inhibiteurs sur la génération d'oxyde nitrique
Des recherches ont montré que les dérivés de la pyrimidine peuvent avoir des effets inhibiteurs sur la génération d'oxyde nitrique induite par le système immunitaire. Ceci est particulièrement pertinent dans les conditions où la réponse immunitaire est associée à des niveaux pathologiques d'oxyde nitrique .
Recherche chimique de haute pureté
Avec un niveau de pureté élevé, l'This compound est utilisé dans la recherche scientifique qui exige des composés chimiques précis et fiables. Sa qualité constante garantit la reproductibilité des résultats expérimentaux .
Mécanisme D'action
Target of Action
It is known that pyrimidine derivatives can bind with high affinity to multiple receptors , which could be a potential target for this compound.
Mode of Action
Pyrimidines generally undergo reactions such as nucleophilic attack by alcohol, deprotonation by pyridine, leaving group removal, and protonation of the carboxylate . These reactions could potentially explain the interaction of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid with its targets.
Biochemical Pathways
It is known that pyrimidines can inhibit the expression and activities of certain vital inflammatory mediators . This suggests that 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid could potentially affect inflammatory pathways.
Result of Action
It is known that pyrimidine derivatives can exhibit a range of pharmacological effects including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid could potentially have similar effects.
Action Environment
It is known that the dimroth rearrangement, a common reaction in pyrimidines, is catalyzed by acids, bases, and is accelerated by heat or light . This suggests that environmental factors such as pH and temperature could potentially influence the action of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid.
Analyse Biochimique
Biochemical Properties
6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with pyrimidine synthesis enzymes, which are crucial for the synthesis of nucleotides . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity. This compound can act as an inhibitor or activator, depending on the specific enzyme and the context of the reaction.
Cellular Effects
The effects of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the NF-kappaB signaling pathway, which plays a critical role in inflammation and immune responses . Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates . This inhibition can result in altered phosphorylation states of proteins, thereby affecting various cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 6-(Butyl(ethyl)amino)pyrimidine-4-carboxylic acid in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term
Propriétés
IUPAC Name |
6-[butyl(ethyl)amino]pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-3-5-6-14(4-2)10-7-9(11(15)16)12-8-13-10/h7-8H,3-6H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBNRXFPHSXKOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C1=NC=NC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)ethan-1-one](/img/structure/B1481781.png)
![5-(2-chloroacetyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1481786.png)
![5-(3-chloropropanoyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1481787.png)
